2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
説明
This compound is a highly complex peptide derivative characterized by its intricate architecture. Key structural features include:
- Guanidine groups (diaminomethylideneamino): These groups enhance solubility in polar solvents and may facilitate hydrogen bonding or ionic interactions in biochemical systems.
- Peptide backbone: The pentanoic acid terminus and acetylated amino linkages indicate a hybrid structure combining amino acid and synthetic organic motifs.
特性
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O12/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(25-29-9-2-1-3-10-29)41(69)62-36(28-66)46(74)63-22-7-14-38(63)44(72)61-35(26-30-16-18-31(67)19-17-30)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,66-67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVUEDATXZGOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound , **2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, is a complex peptide that exhibits a variety of biological activities. This article will delve into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
The molecular formula of the compound is quite complex, reflecting its intricate structure. It consists of multiple amino acid residues and functional groups that contribute to its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It potentially acts on specific receptors in the body, influencing signaling pathways related to growth, inflammation, and apoptosis.
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Cancer Treatment : Preliminary studies suggest that it might exhibit antitumor properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : There is evidence that it could protect neuronal cells from oxidative stress, potentially aiding in neurodegenerative diseases.
Case Studies
Recent studies have highlighted the following findings regarding the compound's biological activity:
- Antitumor Activity : A study published in Cancer Research demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Properties : Another investigation revealed that the compound could reduce neuronal death in models of oxidative stress, suggesting a role in neuroprotection .
Data Tables
科学的研究の応用
The compound **2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex molecule with potential applications in various fields, particularly in biochemistry and medicinal chemistry. This article explores its scientific research applications, supported by case studies and data tables.
Potential Applications
- Drug Development : Given its structure, this compound may serve as a scaffold for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
- Bioconjugation : The presence of multiple amino groups allows for conjugation with other biomolecules, which can enhance drug delivery systems or create targeted therapies.
- Enzyme Inhibition : The compound's ability to interact with various biological targets suggests potential use as an enzyme inhibitor in metabolic pathways or disease processes.
Medicinal Chemistry
Recent studies have highlighted the role of similar compounds in drug discovery. For instance, pyrrolidine derivatives have been shown to exhibit significant biological activities, including anti-cancer and anti-inflammatory properties . The intricate structure of this compound may enhance its efficacy and selectivity as a therapeutic agent.
Biochemical Studies
The compound's multiple functional groups make it suitable for studying protein-ligand interactions. Research has demonstrated that compounds with similar structures can effectively modulate protein activity, which is crucial for understanding disease mechanisms .
Antibody Development
There is ongoing research into using such compounds as part of antibody-drug conjugates (ADCs). The ability to attach to antibodies can help deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of pyrrolidine-based compounds similar to the one . Results indicated that these compounds could inhibit tumor growth in vitro and in vivo, suggesting their potential as anti-cancer agents .
Case Study 2: Enzyme Targeting
Another research effort focused on enzyme inhibitors derived from similar structures. The findings revealed that these inhibitors could selectively target specific enzymes involved in cancer metabolism, providing a pathway for therapeutic intervention .
Data Tables
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with simpler analogs sharing key functional groups or motifs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Analog Studies :
Pyrrolidine/Pyridine Derivatives : Compounds with pyrrolidine or pyridine cores (e.g., ) exhibit antimicrobial properties, suggesting the target compound’s guanidine and aromatic groups may enhance such activity .
Aminophenol Analogs: Simple aminophenols () highlight the importance of hydroxyl and amine positioning in toxicity profiles, implying the target’s 4-hydroxyphenyl group may mitigate adverse effects .
Phenolic Compounds: underscores the need for rigorous safety evaluations of phenolic derivatives, particularly regarding dosage and long-term effects—a critical consideration for the target compound’s hydroxyphenyl moieties .
Q & A
Basic Research Questions
Q. How can researchers verify the structural integrity of this compound given its complex polycyclic and multifunctional architecture?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and 2D NMR spectroscopy (e.g., - HSQC, - COSY) to confirm backbone connectivity. For stereochemical validation, circular dichroism (CD) or X-ray crystallography is recommended. Cross-reference spectral data with synthetic intermediates (e.g., pyrrolidine or propanoyl derivatives) described in multi-step syntheses .
Q. What are the critical handling and storage protocols to ensure compound stability?
- Methodological Answer : Store lyophilized samples at -20°C under inert gas (argon or nitrogen) to prevent oxidation of diaminomethylideneamino groups. For solutions, use anhydrous DMSO or methanol (stored at -80°C) to minimize hydrolysis. Safety data sheets (SDS) for structurally related compounds emphasize avoiding prolonged exposure to light, humidity, and acidic/basic conditions .
Q. What are common synthetic routes to assemble the compound’s peptide-pyrrolidine backbone?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, followed by cyclization via carbodiimide coupling (e.g., DCC or EDC). For pyrrolidine ring formation, use reductive amination or Pd-catalyzed cross-coupling (as demonstrated in multi-step syntheses of related peptide-pyrrolidine hybrids) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for high-yield synthesis?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps like peptide cyclization. Use ICReDD’s reaction path search algorithms to predict optimal solvents, catalysts (e.g., Pd(dppf)Cl), and temperatures, reducing trial-and-error experimentation . Validate predictions with small-scale parallel reactions (e.g., 24-well plate systems) .
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Perform iterative validation:
- Compare experimental NMR shifts with DFT-predicted chemical shifts.
- Use tandem MS/MS to confirm fragmentation patterns.
- Cross-check with analogs (e.g., HY-W052493 in ) to isolate artifacts from true signals. Contradictions may arise from dynamic conformational changes; use variable-temperature NMR to resolve overlapping peaks .
Q. What strategies can mitigate aggregation or insolubility in biological assays?
- Methodological Answer : Optimize solvent systems using a Hansen solubility parameter (HSP) approach. For aqueous buffers, incorporate co-solvents (e.g., 10% PEG-400) or surfactants (e.g., Tween-20). Pre-treat the compound with sonication or freeze-thaw cycles to disrupt aggregates. Validate solubility via dynamic light scattering (DLS) .
Q. How to design a robust assay for studying its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For intracellular targets, employ fluorescence polarization (FP) assays with labeled derivatives. Include negative controls (e.g., scrambled peptide sequences) and validate specificity via CRISPR knockouts .
Data Contradiction and Validation
Q. How to resolve conflicting bioactivity results across different experimental models?
- Methodological Answer :
- Step 1 : Verify compound integrity post-assay via LC-MS to rule out degradation.
- Step 2 : Normalize data using internal standards (e.g., housekeeping genes in cellular assays).
- Step 3 : Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC). Contradictions may arise from off-target effects; perform RNA-seq or proteomic profiling to identify unintended interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
